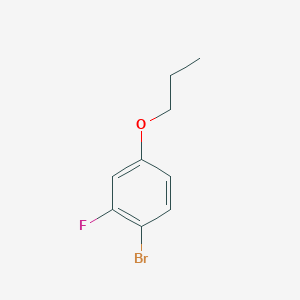

1-Bromo-2-fluoro-4-propoxybenzene

Description

Contextualization within the Landscape of Halogenated Aromatic Ethers

Halogenated aromatic ethers are a class of organic compounds characterized by an ether group and at least one halogen atom bonded to an aromatic ring. numberanalytics.com The presence of both the ether and halogen functionalities imparts unique reactivity to these molecules. The ether group is generally stable and can influence the electronic properties of the aromatic ring, while the halogen atom serves as a versatile handle for various chemical reactions, most notably cross-coupling reactions. numberanalytics.comgoogle.com

The synthesis of aromatic ethers can be achieved through several established methods, including the Williamson ether synthesis and the Ullmann condensation. numberanalytics.comfrancis-press.com The Williamson method involves the reaction of a phenoxide with an alkyl halide, while the Ullmann reaction utilizes a copper catalyst to couple an aryl halide with an alcohol. numberanalytics.comfrancis-press.com More contemporary methods often employ transition metal catalysts, such as palladium or nickel, to facilitate these transformations with greater efficiency and under milder conditions. google.com

The halogenation of ethers can introduce one or more halogen atoms onto the alkyl or aryl portion of the molecule, further diversifying their synthetic potential. youtube.com

Significance as a Privileged Building Block in Contemporary Organic Synthesis

The term "privileged building block" refers to a molecular scaffold or intermediate that can be used to generate a wide range of biologically active compounds. 1-Bromo-2-fluoro-4-propoxybenzene fits this description due to the orthogonal reactivity of its functional groups. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The fluorine atom, on the other hand, can influence the molecule's conformational preferences and metabolic stability, properties that are highly desirable in medicinal chemistry. The propoxy group can also play a role in modulating the physical and biological properties of the final product. The strategic placement of these three distinct groups on the aromatic ring allows for a stepwise and controlled elaboration of the molecular structure.

Overview of Research Trajectories for Multifunctionalized Aryl Halide and Alkoxybenzene Derivatives

Research in the area of multifunctionalized aryl halides and alkoxybenzenes is largely driven by the demand for novel organic molecules with specific functions. In medicinal chemistry, for instance, compounds like 4-Bromo-2-fluorobiphenyl serve as crucial intermediates in the synthesis of pharmaceuticals. The development of new synthetic methodologies that allow for the selective functionalization of these molecules remains an active area of investigation.

A key focus is the development of more efficient and sustainable catalytic systems for cross-coupling reactions. This includes the use of earth-abundant metals and the design of sophisticated ligands that can promote challenging transformations. Furthermore, the exploration of novel reaction pathways that can introduce new functional groups onto the aromatic ring in a regioselective manner is of significant interest. The ultimate goal is to expand the chemical space accessible from these versatile building blocks, enabling the creation of next-generation drugs, agrochemicals, and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEBAEITZHAVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289782 | |

| Record name | Benzene, 1-bromo-2-fluoro-4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242070-96-7 | |

| Record name | Benzene, 1-bromo-2-fluoro-4-propoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242070-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-fluoro-4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Fluoro 4 Propoxybenzene

Strategies for Regioselective Halogen Introduction on the Aromatic Ring

Achieving the precise 1-bromo-2-fluoro-4-propoxy arrangement on the benzene (B151609) ring requires careful control of regioselectivity. Several methods can be employed to introduce the bromine and fluorine atoms at the desired positions.

Directed Ortho Metalation (DOM) and Subsequent Electrophilic Bromination/Fluorination

Directed ortho metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating deprotonation of the adjacent ortho-proton. wikipedia.org This generates a stabilized aryllithium intermediate that can then react with an electrophile. wikipedia.org

For the synthesis of 1-bromo-2-fluoro-4-propoxybenzene, a plausible DoM strategy would involve starting with an appropriately substituted precursor. For instance, a propoxy-substituted aromatic ring bearing a suitable DMG could be utilized. The fluorine atom itself can act as a directing group, promoting metalation at the adjacent C-2 position. researchgate.net Subsequent reaction of the resulting organolithium species with a brominating agent, such as N-bromosuccinimide (NBS), would introduce the bromine atom at the desired location.

The general mechanism involves the following steps:

Coordination of the organolithium reagent (e.g., n-butyllithium) to the DMG. wikipedia.org

Deprotonation of the ortho-proton to form an aryllithium intermediate. wikipedia.org

Reaction of the aryllithium with an electrophilic halogenating agent to introduce the bromine or fluorine atom.

Palladium-Catalyzed Direct C-H Halogenation (if applicable to this substitution pattern)

Palladium-catalyzed direct C-H halogenation has emerged as a valuable tool for the synthesis of halogenated aromatic compounds. This method avoids the need for pre-functionalized starting materials, such as organometallic reagents. nih.gov The reaction typically involves a palladium catalyst, a directing group on the substrate, and a halogen source. nih.gov

In the context of synthesizing this compound, a directing group on the propoxybenzene (B152792) scaffold would be necessary to guide the palladium catalyst to the desired C-H bond for halogenation. For example, an amine or other coordinating group could direct the halogenation to the ortho position. nih.gov However, achieving the specific 1,2,4-substitution pattern through this method would depend on the directing group's ability to selectively activate the C-2 and C-5 positions for sequential or controlled halogenation. The applicability of this method to achieve the desired substitution pattern on a propoxybenzene derivative would require specific investigation into the directing group's influence.

Diazotization-Mediated Fluorination and Bromination (e.g., Schiemann-type reactions and Sandmeyer reactions)

Diazotization of an aromatic amine followed by a Sandmeyer or Schiemann reaction is a classic and reliable method for introducing halogens onto an aromatic ring. wikipedia.orgwikipedia.org This two-step process involves the conversion of an amino group to a diazonium salt, which is then displaced by a halogen. byjus.com

A potential synthetic route for this compound using this methodology could start with 2-fluoro-4-propoxy-aniline. Diazotization of this aniline (B41778) derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield the corresponding diazonium salt. byjus.com Subsequent treatment of the diazonium salt with copper(I) bromide (CuBr) in a Sandmeyer reaction would introduce the bromine atom at the 1-position. wikipedia.orgorganic-chemistry.org

Alternatively, the Balz-Schiemann reaction can be used to introduce fluorine. wikipedia.org This reaction involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is formed by treating the diazonium salt with fluoroboric acid (HBF4). byjus.com While effective for fluorination, for the target molecule, a Sandmeyer reaction is more likely to be employed for the bromination step, assuming a fluorinated aniline precursor is available. Modifications to the classic Sandmeyer reaction, such as using different copper catalysts or performing the reaction in ionic liquids, have been developed to improve yields and reaction conditions. organic-chemistry.org

Approaches for the Formation of the Propoxy Ether Linkage

The introduction of the propoxy group is another key step in the synthesis of this compound. This is typically achieved through nucleophilic substitution or cross-coupling reactions.

Williamson Ether Synthesis Utilizing Halogenated Phenolic Precursors

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. masterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. masterorganicchemistry.comkhanacademy.org

To synthesize this compound via this method, a suitable halogenated phenolic precursor, such as 1-bromo-2-fluoro-4-hydroxybenzene, would be required. This phenol (B47542) can be deprotonated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide ion. The resulting phenoxide can then react with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to form the desired propoxy ether. youtube.com

The reaction proceeds as follows:

Deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide. libretexts.org

Nucleophilic attack of the phenoxide on the propyl halide, displacing the halide and forming the ether linkage. libretexts.org

The efficiency of the Williamson ether synthesis is dependent on the reactivity of the alkyl halide and the absence of steric hindrance around the reacting centers. masterorganicchemistry.com

Copper- or Palladium-Catalyzed C-O Cross-Coupling Reactions

Modern cross-coupling reactions provide powerful alternatives for the formation of C-O bonds, particularly for the synthesis of aryl ethers.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol to form an aryl ether. wikipedia.org In the context of synthesizing this compound, this could involve the reaction of a dihalogenated benzene derivative, such as 1,4-dibromo-2-fluorobenzene, with propanol (B110389) in the presence of a copper catalyst and a base. The reaction generally requires high temperatures. wikipedia.org

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, the Buchwald-Hartwig amination has been adapted for the synthesis of aryl ethers (Buchwald-Hartwig ether synthesis). wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples an aryl halide or triflate with an alcohol. organic-chemistry.org To synthesize this compound, one could envision coupling a suitably protected 4-bromo-2-fluorophenol (B1271925) with propanol or, more likely, coupling a dihalo- or halo-triflate-substituted benzene with propanol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org This method often proceeds under milder conditions compared to the Ullmann condensation. wikipedia.org

The general catalytic cycle for these cross-coupling reactions involves:

Oxidative addition of the aryl halide to the metal center (Pd(0) or Cu(I)).

Coordination of the alcohol or alkoxide to the metal center.

Reductive elimination to form the C-O bond and regenerate the catalyst.

The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity in these cross-coupling reactions.

Interactive Data Table: Synthetic Methodologies

| Methodology | Key Reagents | Advantages | Disadvantages | Relevant Sections |

| Directed Ortho Metalation (DoM) | Organolithium reagent, Electrophilic halogenating agent | High regioselectivity. chem-station.com | Requires cryogenic temperatures, strong base. chem-station.com | 2.1.1. |

| Sandmeyer Reaction | Aryl diazonium salt, Copper(I) halide | Good yields, wide applicability. wikipedia.org | Diazonium salts can be unstable. | 2.1.3. |

| Balz-Schiemann Reaction | Aryl diazonium salt, Fluoroboric acid | Effective for fluorination. wikipedia.org | Can require thermal decomposition of potentially explosive salts. byjus.com | 2.1.3. |

| Williamson Ether Synthesis | Alkoxide, Alkyl halide | Simple, versatile, well-established. masterorganicchemistry.com | Best with primary alkyl halides to avoid elimination. masterorganicchemistry.com | 2.2.1. |

| Ullmann Condensation | Aryl halide, Alcohol, Copper catalyst | Useful for aryl ether formation. wikipedia.org | Often requires high temperatures. wikipedia.org | 2.2.2. |

| Buchwald-Hartwig Ether Synthesis | Aryl halide, Alcohol, Palladium catalyst, Ligand | Milder conditions than Ullmann, broad scope. organic-chemistry.org | Catalyst and ligand can be expensive. | 2.2.2. |

Convergent and Divergent Synthetic Strategies for the Target Compound

Convergent Synthetic Strategies

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then joined together in a final step. For this compound, a logical convergent approach would involve the Williamson ether synthesis between a suitably substituted phenol and a propyl halide.

One potential pathway begins with the commercially available 4-bromo-2-fluorophenol. This starting material already contains the desired bromo and fluoro substituents in the correct orientation. The synthesis converges by introducing the propoxy group in a final key step.

Step 1: O-alkylation of 4-bromo-2-fluorophenol. The phenolic hydroxyl group is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the corresponding phenoxide.

Step 2: Nucleophilic substitution. The resulting phenoxide acts as a nucleophile, attacking an electrophilic propyl source like 1-bromopropane or 1-iodopropane (B42940) to form the desired ether linkage.

This two-step sequence is generally efficient and high-yielding. A similar strategy has been successfully employed for the synthesis of related alkoxybenzenes.

Divergent Synthetic Strategies

A divergent synthesis begins with a common intermediate that is progressively modified to yield a variety of structurally related compounds. This approach is highly valuable in medicinal chemistry for creating chemical libraries.

A divergent synthesis for this compound could start from 3-fluoro-4-hydroxybenzoic acid. This precursor can be transformed into a key intermediate, such as 1-bromo-2-fluoro-4-hydroxybenzene, which then serves as a branching point.

Path A (Synthesis of the target compound): The key intermediate, 4-bromo-2-fluorophenol, can be propoxylated as described in the convergent strategy to yield this compound.

Path B (Synthesis of analogues): The same intermediate could undergo a variety of other reactions. For instance, it could be alkylated with different alkyl halides (e.g., ethyl bromide, butyl bromide) to produce a series of 4-bromo-2-fluoro-1-alkoxybenzene analogues. Alternatively, the phenolic hydroxyl could be converted into other functional groups.

Another divergent approach could start from 4-bromo-2-fluoroaniline (B1266173) researchgate.net. This compound can be diazotized and subjected to a Sandmeyer-type reaction to introduce a hydroxyl group, leading to the same 4-bromo-2-fluorophenol intermediate, from which various derivatives can be synthesized.

Optimization of Reaction Conditions for Yield, Purity, and Regioselectivity

The success of any synthetic route hinges on the careful optimization of reaction conditions to maximize the yield and purity of the desired product while minimizing side reactions. For a polysubstituted benzene derivative like this compound, controlling regioselectivity is also paramount.

Optimization of Williamson Ether Synthesis

The key step in several proposed routes is the Williamson ether synthesis. The yield of this reaction is highly dependent on the choice of base, solvent, temperature, and the nature of the propyl halide.

| Parameter | Condition | Effect on Yield and Purity |

| Base | K₂CO₃, Cs₂CO₃, NaH | Stronger bases like NaH can lead to faster reaction rates but may require anhydrous conditions. K₂CO₃ is often sufficient and easier to handle. |

| Solvent | Acetone, DMF, Acetonitrile (B52724) | Polar aprotic solvents like DMF or acetonitrile are effective at solvating the phenoxide and accelerating the reaction. Acetonitrile can offer a good balance of reactivity and ease of removal. scielo.br |

| Propyl Halide | 1-Iodopropane, 1-Bromopropane | 1-Iodopropane is more reactive than 1-bromopropane and may allow for lower reaction temperatures or shorter reaction times, improving purity by reducing thermal degradation. |

| Temperature | Room Temperature to Reflux | The reaction is often heated to increase the rate. Optimization is needed to find the lowest effective temperature to prevent side reactions. |

Optimization for Regioselectivity

Regioselectivity is a critical consideration if the synthetic strategy involves introducing one of the substituents onto an already disubstituted ring. For example, if one were to synthesize the target by brominating 3-fluoro-1-propoxybenzene, the directing effects of the fluoro and propoxy groups would determine the position of the incoming bromine atom.

The propoxy group is a strongly activating, ortho-, para-directing group. The fluorine atom is a deactivating, but also ortho-, para-directing group. The combined influence of these two groups would need to be carefully considered to ensure the bromine atom is introduced at the desired C1 position.

Hypothetical Regioselectivity in Bromination of 3-Fluoro-1-propoxybenzene

| Reagent/Condition | Major Product | Minor Product(s) | Rationale |

| Br₂ in Acetic Acid | This compound | Isomers with bromine at other positions | The powerful para-directing effect of the propoxy group would strongly favor bromination at the position opposite to it (C1). |

| NBS in DMF | This compound | Isomers with bromine at other positions | N-Bromosuccinimide (NBS) is a milder brominating agent that can offer higher regioselectivity in certain cases. ed.gov |

Research on the synthesis of the analogous compound, 1-bromo-2-fluoro-4-methoxybenzene, from 2-fluoro-4-methoxybenzoic acid using Bu₄NBr₃ reported a high yield of 90%, indicating that high efficiency is achievable with optimized conditions. rsc.org A similar yield would be expected for the propoxy derivative under analogous conditions.

Reactivity and Mechanistic Studies of 1 Bromo 2 Fluoro 4 Propoxybenzene

Carbon-Halogen Bond Functionalization

The presence of both a carbon-bromine (C-Br) and a carbon-fluorine (C-F) bond on the aromatic ring of 1-bromo-2-fluoro-4-propoxybenzene opens up diverse possibilities for selective chemical reactions. The different bond strengths and electronic environments of these two halogens allow for targeted functionalization under specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic rings, particularly those bearing halogens. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. libretexts.org The rate and feasibility of SNAr reactions are heavily influenced by the nature of the substituents on the aromatic ring. youtube.com

In the context of this compound, the competitive reactivity of the C-Br and C-F bonds in SNAr reactions is a critical consideration. Generally, in SNAr reactions, the C-F bond is more reactive than the C-Br bond. This is because fluorine is the most electronegative element, and it strongly polarizes the carbon atom it is attached to, making it more susceptible to nucleophilic attack. The high electronegativity of fluorine also stabilizes the intermediate Meisenheimer complex.

However, the relative leaving group ability (F- vs. Br-) also plays a role. While fluoride (B91410) is a poorer leaving group than bromide in many contexts, in SNAr the rate-determining step is often the initial nucleophilic attack, which is favored at the more electron-deficient carbon attached to the fluorine. nih.gov It has been noted in studies of other fluoroarenes that bromine can be well-tolerated in nucleophilic substitution reactions, with no substitution observed at the C-Br bond, thus providing a functional handle for subsequent transformations. nih.gov

The propoxy group (-OCH2CH2CH3) at the 4-position significantly influences the SNAr mechanism. As an electron-donating group, the propoxy substituent increases the electron density of the aromatic ring, which generally deactivates the ring towards nucleophilic attack. youtube.com This deactivating effect is most pronounced at the ortho and para positions relative to the propoxy group.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, these reactions offer a versatile platform for selectively functionalizing the C-Br bond, as the C-F bond is generally less reactive under these conditions.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. nih.govmdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the case of this compound, the C-Br bond is significantly more reactive than the C-F bond in Suzuki-Miyaura coupling. This selective reactivity allows for the targeted formation of a new C-C bond at the position of the bromine atom, leaving the C-F bond intact for potential further modification.

The general applicability of Suzuki-Miyaura coupling to aryl bromides is well-established, and various palladium catalysts and reaction conditions have been developed to achieve high yields and functional group compatibility. researchgate.netmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Optimized |

| CataXCium A Pd G3 | Not specified | Not specified | Not specified |

This table presents generalized conditions and specific catalyst systems may have different optimal parameters.

The Heck reaction and the Sonogashira coupling are also prominent palladium-catalyzed cross-coupling reactions. organic-chemistry.orgwikipedia.org The Heck reaction couples an aryl or vinyl halide with an alkene, while the Sonogashira reaction couples an aryl or vinyl halide with a terminal alkyne. organic-chemistry.orgwikipedia.org

Similar to the Suzuki-Miyaura coupling, both the Heck and Sonogashira reactions exhibit a strong preference for the activation of the C-Br bond over the C-F bond in substrates like this compound. This chemoselectivity is a cornerstone of their synthetic utility, enabling the introduction of alkenyl and alkynyl groups, respectively, at the position of the bromine atom. organic-chemistry.orglibretexts.org The Sonogashira reaction, for instance, is a cornerstone for creating C(sp²)-C(sp) bonds and has seen a surge in applications. libretexts.org

Table 2: Overview of Heck and Sonogashira Coupling Reactions

| Reaction | Coupling Partner | Key Catalyst Components |

|---|---|---|

| Heck Reaction | Alkene | Palladium catalyst, Base |

The specific ligands and additives can significantly influence the efficiency and scope of these reactions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl halides. organic-chemistry.org For this compound, the reaction proceeds by selectively targeting the carbon-bromine bond, which is significantly more reactive than the robust carbon-fluorine bond under typical palladium catalysis conditions.

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst. nih.gov The choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent is crucial for achieving high efficiency. nih.gov While specific kinetic data for this compound is not extensively documented, analogous reactions with similar substrates provide insight into expected reaction conditions.

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Example | Purpose |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, t-BuXPhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle. nih.gov |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Activates the amine by deprotonation. |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction; non-polar aprotic solvents are common. nih.gov |

| Amine | Primary or Secondary Amines | The nitrogen nucleophile for the C-N bond formation. organic-chemistry.org |

The reaction with this compound would thus be expected to yield N-substituted 2-fluoro-4-propoxyanilines, important intermediates in medicinal chemistry and materials science.

Stereoelectronic Effects of Adjacent Halogens and the Alkoxy Group on Cross-Coupling Efficiency and Selectivity

The efficiency and selectivity of cross-coupling reactions involving this compound are governed by the interplay of stereoelectronic effects from its substituents.

Halogen Reactivity: The primary selectivity factor is the differential reactivity of the C-Br and C-F bonds. In palladium-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, the bond strength order (C-F > C-Cl > C-Br > C-I) dictates that the C-Br bond will undergo oxidative addition far more readily than the C-F bond. researchgate.net Activating the highly inert C-F bond typically requires specialized, harsher conditions or specific catalyst systems that are not standard for C-Br activation. mdpi.comresearchgate.net

Electronic Effects:

Fluorine: The ortho-fluoro substituent exerts a powerful electron-withdrawing inductive effect (-I). This effect lowers the electron density of the aromatic ring, including the carbon attached to the bromine. This can make the aryl halide a better electrophile, potentially accelerating the rate-determining oxidative addition step of the cross-coupling cycle.

Propoxy Group: The para-propoxy group is an electron-donating group through resonance (+R effect), which increases electron density on the ring. This effect counteracts the inductive withdrawal of the halogens to some extent but also activates the ring towards electrophilic attack, a key feature in the oxidative addition step.

The combination of a strong ortho-withdrawing group (F) and a para-donating group (OPr) creates a specific electronic environment that modulates the reactivity of the C-Br bond, generally leading to efficient cross-coupling at this position.

Metal-Halogen Exchange Reactions and Aryne Generation

Beyond palladium catalysis, this compound is a valuable precursor for generating organometallic reagents and highly reactive benzyne (B1209423) intermediates.

Formation of Organolithium or Grignard Reagents

Treatment of this compound with organometallic reagents or elemental metals can initiate a metal-halogen exchange. The selectivity of this exchange is again dictated by the relative lability of the carbon-halogen bonds.

When reacting with magnesium metal (Mg) to form a Grignard reagent, the insertion occurs chemoselectively into the C-Br bond, leaving the C-F bond intact. researchgate.netrsc.orgdoi.org This is a standard method for preparing fluorinated aryl Grignard reagents, which are versatile nucleophiles in organic synthesis.

Table 2: Selective Grignard Reagent Formation

| Starting Material | Reagent | Solvent | Product |

| This compound | Mg | THF or Diethyl Ether | (2-Fluoro-4-propoxyphenyl)magnesium bromide |

Similarly, reaction with strong bases like organolithium reagents (e.g., n-butyllithium) at low temperatures can proceed via lithium-bromine exchange to form the corresponding aryllithium species. However, the high basicity of these reagents can also lead to competing reactions, such as benzyne formation.

Trapping of Benzyne Intermediates (e.g., Diels-Alder Reactions)

Ortho-dihalobenzenes are classic precursors for generating benzynes, which are highly strained and reactive intermediates. masterorganicchemistry.com this compound is particularly well-suited for this transformation. orgsyn.orgstackexchange.comguidechem.com

There are two primary pathways to generate the corresponding aryne, 3-fluoro-5-propoxybenzyne:

Deprotonation/Elimination: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or tert-butyllithium (B1211817) (t-BuLi) can abstract the proton at C-3 (ortho to the activating fluorine), which is the most acidic position. Subsequent elimination of the bromide anion generates the benzyne. researchgate.net

From the Grignard Reagent: The Grignard reagent, (2-fluoro-4-propoxyphenyl)magnesium bromide, can spontaneously eliminate magnesium bromide fluoride (MgBrF) to form the benzyne intermediate. stackexchange.comguidechem.com

Once generated, the highly electrophilic benzyne is an excellent dienophile in cycloaddition reactions. nih.gov It can be efficiently "trapped" in situ by a diene, such as furan (B31954) or cyclopentadiene, through a [4+2] Diels-Alder reaction to form stable bicyclic adducts. stackexchange.com This method provides a powerful route to complex, polycyclic aromatic structures. For example, trapping with furan would yield a fluorinated and propoxy-substituted 1,4-epoxynaphthalene (B14758370) derivative.

Carbon-Hydrogen Bond Functionalization Adjacent to the Ether Linkage (C(sp3)-H)

While much of the reactivity centers on the aromatic core, the propoxy side chain also offers opportunities for selective functionalization.

Radical-Mediated C(sp3)-H Activation

The direct functionalization of otherwise inert C(sp3)-H bonds is a major goal in modern synthesis. chemrxiv.org Radical-mediated processes provide a powerful avenue for such transformations. researchgate.netnih.govresearchgate.net In the case of this compound, the C-H bonds on the propyl group can be targeted.

The C-H bonds at the α-position to the ether oxygen (the -OCH₂- group) are particularly susceptible to radical abstraction. This is because the adjacent oxygen atom can stabilize the resulting carbon-centered radical through resonance. The process is typically initiated by a radical initiator (e.g., AIBN, dibenzoyl peroxide) that generates a reactive radical species. This species then abstracts a hydrogen atom from the substrate in a hydrogen-atom transfer (HAT) step, preferentially from the activated α-position of the propoxy group. nih.gov The resulting substrate radical can then be trapped by a halogenating agent (e.g., NBS, BrCCl₃) or participate in other radical-mediated bond-forming reactions. This strategy allows for the selective introduction of functionality onto the alkyl side chain without altering the aromatic core.

Directed C(sp³)-H Arylation/Alkylation Catalyzed by Transition Metals

The unique electronic and steric properties of this compound make it a valuable coupling partner in transition metal-catalyzed reactions. While specific studies focusing exclusively on this compound's role in directed C(sp³)-H arylation or alkylation are not extensively detailed in the provided search results, the principles of related reactions, such as Suzuki-Miyaura cross-coupling, offer insights into its potential reactivity.

In reactions catalyzed by transition metals like palladium, the carbon-bromine bond is the most likely site of oxidative addition, a key step in many cross-coupling catalytic cycles. For instance, in a Suzuki-Miyaura coupling, a palladium catalyst would insert into the C-Br bond of this compound, forming an organopalladium intermediate. This intermediate could then react with an organoboron compound. While this is a C(sp²)-C(sp²) coupling, the initial activation of the aryl halide is analogous to what would be required for C(sp³)-H arylation.

Mechanistic studies on similar catalytic processes highlight the importance of the catalyst system, including the choice of ligands and base, in achieving high efficiency and selectivity. For the arylation of a C(sp³)-H bond with this compound, a palladium catalyst would likely be employed in conjunction with a directing group on the substrate containing the C(sp³)-H bond to facilitate the reaction.

Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The regiochemical outcome of such substitutions is governed by the directing effects of the three substituents already present on the ring.

The position of an incoming electrophile during an electrophilic aromatic substitution reaction on this compound is determined by the combined influence of the bromo, fluoro, and propoxy groups. perlego.com These substituents exert both inductive and resonance effects, which either activate or deactivate the ring towards substitution and direct the electrophile to specific positions. libretexts.org

Propoxy Group (-OCH₂CH₂CH₃): The oxygen atom of the propoxy group has lone pairs of electrons that can be donated to the benzene ring through resonance. youtube.com This strong electron-donating resonance effect significantly increases the electron density at the ortho and para positions, making the propoxy group a powerful activating group and an ortho, para-director. pressbooks.pub

Fluoro (-F) and Bromo (-Br) Groups: Halogens are unique in that they are deactivating yet ortho, para-directing. pressbooks.pub Their high electronegativity withdraws electron density from the ring inductively, making the ring less reactive than benzene. libretexts.org However, they also possess lone pairs that can be donated through resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions. youtube.com The deactivating inductive effect is generally stronger than the activating resonance effect for halogens.

Combined Directing Effects:

In this compound, the powerful activating and ortho, para-directing propoxy group at position 4 will dominate the regioselectivity. The positions ortho to the propoxy group are positions 3 and 5. The position para to the propoxy group is position 1, which is already substituted with a bromine atom. Therefore, electrophilic attack will be directed primarily to positions 3 and 5.

The fluorine at position 2 and the bromine at position 1 are also ortho, para-directors. The fluorine will direct to positions 1 (para, substituted), 3 (ortho), and the bromine will direct to positions 2 (ortho, substituted) and 6 (ortho) and 4 (para, substituted). The directing effects of the propoxy and fluoro groups align to strongly favor substitution at position 3. The other potential position for substitution is position 5, which is ortho to the propoxy group and meta to both the fluoro and bromo groups.

Given that the propoxy group is a much stronger activating group than the deactivating halogens, its directing effect will be the most influential. Therefore, the major product of an electrophilic aromatic substitution on this compound is expected to be substitution at position 3.

Interactive Data Table: Directing Effects of Substituents

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

|---|---|---|---|---|---|

| -Br | 1 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -F | 2 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -OCH₂CH₂CH₃ | 4 | Electron-withdrawing (slight) | Electron-donating (strong) | Activating | Ortho, Para |

While the benzene ring of this compound can undergo electrophilic aromatic substitution, it is also susceptible to other reaction pathways, particularly those involving organometallic reagents. The presence of a bromine atom makes the compound a suitable substrate for halogen-metal exchange and cross-coupling reactions.

Halogen-Metal Exchange: The carbon-bromine bond is significantly more reactive towards organometallic reagents, such as organolithiums (e.g., n-butyllithium), than the carbon-fluorine bond. Treatment of this compound with a strong organolithium reagent at low temperatures would likely lead to a rapid halogen-metal exchange, forming 2-fluoro-4-propoxyphenyl lithium. This organolithium species can then be trapped with various electrophiles. This pathway competes directly with any potential for the organolithium to act as a base and deprotonate the ring, which is generally a slower process.

Cross-Coupling Reactions: As mentioned previously, the C-Br bond is the primary site for oxidative addition in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) couplings. researchgate.net In the presence of a suitable palladium or copper catalyst, this compound will preferentially undergo cross-coupling at the bromine-substituted position. The conditions for these cross-coupling reactions (e.g., presence of a catalyst, specific ligands, and a base) are typically distinct from those required for electrophilic aromatic substitution. Therefore, the competition between these pathways can be controlled by the choice of reagents and reaction conditions. For instance, performing a reaction in the presence of a palladium catalyst and a boronic acid will favor a Suzuki-Miyaura coupling over an electrophilic aromatic substitution.

Computational and Theoretical Investigations of Halogenated Alkoxybenzenes

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties by calculating the electron density. For 1-Bromo-2-fluoro-4-propoxybenzene, DFT is instrumental in dissecting the interplay between the bromine, fluorine, and propoxy substituents on the benzene (B151609) ring.

Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically, forming two radical species. It is a key indicator of bond strength and chemical reactivity. DFT calculations can provide reliable estimates of BDEs, offering insight into which bond is most likely to break under specific conditions, such as in photochemical or radical reactions.

In this compound, the BDEs for the C-Br, C-F, and C-O bonds are influenced by the aromatic ring and the other substituents. General trends, supported by computational studies on related halogenated and alkoxy-substituted benzenes, indicate that the aromatic C-F bond is the strongest due to the high electronegativity of fluorine and significant orbital overlap. rsc.orgnih.gov The C-O bond of the propoxy group is typically stronger than the C-Br bond. The C-Br bond is the weakest among the three, making it the most probable site for initial cleavage in radical-mediated reactions. rsc.org

Illustrative Bond Dissociation Energies for Substituted Benzenes Note: These are representative values for bonds on an aromatic ring and may vary based on the specific computational method and the full molecular structure.

| Bond Type | Representative BDE (kcal/mol) | Relative Strength |

| Aryl C-F | ~120 - 125 | Strongest |

| Aryl C-O | ~100 - 110 | Intermediate |

| Aryl C-Br | ~80 - 85 | Weakest |

A sigma-hole (σ-hole) is a region of positive electrostatic potential located on the outer surface of a covalently bonded halogen atom, opposite to the covalent bond. nih.gov This electron-deficient region can engage in an attractive, non-covalent interaction with a nucleophile (a Lewis base), an interaction known as halogen bonding. foragerone.comacs.org The strength of the σ-hole increases with the polarizability and decreases with the electronegativity of the halogen atom (I > Br > Cl > F). acs.orgacs.org

For this compound, DFT calculations of the molecular electrostatic potential surface would reveal a significant positive σ-hole on the bromine atom, making it a capable halogen bond donor. chemrxiv.org Conversely, the highly electronegative fluorine atom does not typically possess a positive σ-hole and is generally considered a very poor halogen bond donor, though it can act as a hydrogen bond acceptor. acs.orgacs.org The electron-donating propoxy group and the electron-withdrawing fluorine atom modulate the electron density of the aromatic ring, which in turn influences the magnitude of the σ-hole on the bromine atom.

Properties of Halogens in Halogen Bonding

| Halogen Atom | Electronegativity | Polarizability (ų) | Typical σ-hole Magnitude | Halogen Bond Donor Capability |

| Fluorine (F) | 3.98 | 0.56 | Negative or near-zero | Very Weak / None |

| Bromine (Br) | 2.96 | 4.77 | Positive | Moderate to Strong |

DFT calculations are a cornerstone for mapping the potential energy surface of a chemical reaction. This allows for the prediction of viable reaction pathways, the identification of transient intermediates, and the characterization of transition states—the highest energy points along a reaction coordinate. youtube.com The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

A common reaction for halogenated benzenes is nucleophilic aromatic substitution (SNAr). researchgate.netyoutube.com For this compound, a nucleophile could potentially replace either the bromine or fluorine atom. By calculating the energies of the intermediates (e.g., Meisenheimer complexes) and the transition states for both pathways, DFT can predict which substitution is more favorable. researchgate.net Generally, in SNAr reactions, fluorine is a better leaving group than bromine because its high electronegativity strongly stabilizes the carbanionic intermediate. youtube.com DFT can quantify this effect by calculating the relative energy barriers for the two potential substitution reactions. chemrxiv.org

The reactivity and regioselectivity of a substituted benzene ring are governed by the combined steric and electronic effects of its substituents. vedantu.com DFT calculations help to disentangle these contributions.

Electronic Effects: The substituents in this compound exert competing electronic influences.

Propoxy Group (-OCH2CH2CH3): This is an activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a strong electron-donating resonance effect (+R) via its lone pairs, enriching the ortho and para positions with electron density.

Steric Effects: The spatial arrangement of the groups influences reaction pathways by physically blocking access to certain sites. In this molecule, the fluorine atom is ortho to the bromine atom, and the propoxy group is ortho to the fluorine atom. The bulky propoxy group can sterically hinder reactions at the adjacent C-3 and C-5 positions, potentially favoring reactions at other sites on the ring, assuming one of the halogens is replaced first.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and intermolecular interactions evolve. theisticscience.com

For this compound, a key application of MD is the conformational analysis of the flexible n-propoxy side chain. The rotation around the Aryl-O, O-CH2, and CH2-CH2 bonds leads to a variety of possible conformations (rotamers). MD simulations can sample these conformations, identify the lowest-energy (most populated) states, and determine the energy barriers to rotation. In a simulated liquid or solid phase, MD can also model how intermolecular interactions, such as π-π stacking of the benzene rings or halogen bonding involving the bromine's σ-hole, influence the preferred conformation of the propoxy group. biorxiv.org

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR) for Halogenated Aryl Ethers

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.govmdpi.com These models are built by developing a mathematical equation that relates calculated molecular descriptors of a series of compounds to an experimentally measured property. nih.gov

For a class of compounds like halogenated aryl ethers, a QSAR/QSPR model could be developed to predict properties such as toxicity, environmental persistence, or reactivity in a specific chemical transformation. researchgate.net The process would involve:

Data Set Compilation: Assembling a group of halogenated aryl ethers with known experimental data for the property of interest.

Descriptor Calculation: For each molecule, including this compound, a wide range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, surface charges).

Model Building: Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, a model is created that best correlates the descriptors with the observed activity/property.

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure its reliability. mdpi.com

Once validated, such a model could be used to estimate the properties of this compound without the need for direct experimentation.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR, and 2D NMR techniques such as COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-Bromo-2-fluoro-4-propoxybenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a comprehensive assignment of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the propoxy group. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts and coupling constants would be indicative of the substitution pattern on the benzene (B151609) ring. The propoxy group would exhibit a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the ether oxygen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electronegative bromine and fluorine atoms and the electron-donating propoxy group. The carbons of the propoxy group would appear in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a crucial tool for confirming the presence and environment of the fluorine atom. It would show a single resonance, and its coupling to adjacent protons would provide further structural confirmation.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for instance, confirming the sequence of the propoxy chain and the relationships between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range couplings between protons and carbons (typically over two to three bonds). This would be instrumental in confirming the connection of the propoxy group to the aromatic ring and the relative positions of the substituents.

While specific experimental data for this compound is not widely available in published literature, the expected data from these NMR techniques would provide a definitive structural assignment.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This measurement would provide a highly precise molecular formula, C₉H₁₀BrFO, confirming the elemental composition. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with approximately equal intensities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS would be used to analyze the fragmentation pattern of the molecule. The mass spectrum would show the molecular ion peak and several fragment ions resulting from the cleavage of bonds within the molecule. Common fragmentation pathways would likely involve the loss of the propoxy group, the propyl chain, or the bromine atom. Analyzing these fragments helps to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically observed around 3100-3000 cm⁻¹.

C-H stretching (aliphatic): From the propoxy group, appearing in the 3000-2850 cm⁻¹ region.

C-O stretching (ether): A strong absorption band is expected in the range of 1260-1000 cm⁻¹.

C-F stretching: A strong band typically found in the 1250-1020 cm⁻¹ region.

C-Br stretching: This absorption occurs in the fingerprint region, usually between 600-500 cm⁻¹.

Aromatic C=C stretching: These absorptions appear as a series of bands in the 1600-1450 cm⁻¹ region.

The specific positions of these bands would provide strong evidence for the presence of the key functional groups within the molecule.

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of a synthesized compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. lookchem.com For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Gas Chromatography (GC): GC is another powerful technique for assessing purity, particularly for volatile compounds. The sample is vaporized and passed through a column, and the retention time is used for identification and quantification. GC can also be effective in separating constitutional isomers, should they be present as impurities.

Applications of 1 Bromo 2 Fluoro 4 Propoxybenzene in Non Biological Fields

Role as a Versatile Intermediate in the Synthesis of Fine Chemicals and Specialty Materials

The primary application of 1-Bromo-2-fluoro-4-propoxybenzene lies in its role as a starting material for the synthesis of more complex molecules with specialized functions. Its utility spans across polymer science, organometallic chemistry, and the creation of novel heterocyclic systems.

High-performance polymers, such as poly(arylene ether)s, are known for their exceptional thermal stability, mechanical strength, and resistance to chemical degradation. The synthesis of these materials often involves the nucleophilic aromatic substitution reaction between an activated aromatic dihalide and a bisphenol.

While direct experimental data on the use of this compound in polymerization is not extensively documented in publicly available literature, its structure is highly analogous to monomers used in the synthesis of poly(arylene ether)s. For instance, activated difluoro aromatic compounds are commonly employed in nucleophilic substitution reactions with biphenols to create these polymers. The fluorine atom at the 2-position of this compound activates the molecule towards such substitution reactions. It is plausible that through a subsequent reaction, such as a de-bromination or a coupling reaction at the bromine site, this compound could be incorporated into a polymer backbone, imparting specific properties due to the propoxy group.

Table 1: Potential Polymerization Reactivity of this compound Analogs

| Polymer Type | Monomer Analog | Polymerization Reaction | Reference |

| Poly(arylene ether)s | Activated difluoro aromatic compounds | Nucleophilic Aromatic Substitution | researchgate.netresearchgate.net |

| Poly(arylene thioether)s | Activated difluoro aromatic compounds | Nucleophilic Aromatic Substitution with thiophenols | researchgate.net |

The development of novel ligands is crucial for advancing the field of organometallic catalysis. The electronic and steric properties of a ligand play a pivotal role in determining the activity and selectivity of a metal catalyst. The 2-fluoro-4-propoxyphenyl group, which can be derived from this compound, offers a unique electronic profile that can be beneficial in ligand design.

The presence of the electron-withdrawing fluorine atom can influence the electron density at the metal center, while the propoxy group can affect the solubility and steric environment of the resulting complex. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard methods for synthesizing complex organic molecules, and ligands play a critical role in the efficacy of these reactions. nih.govyoutube.com While specific organometallic complexes derived directly from this compound are not widely reported, the synthesis of ligands containing similar fluorinated aryl moieties is a common strategy in catalyst development. researchgate.netsigmaaldrich.com It is conceivable that this compound could be used to synthesize phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands bearing the 2-fluoro-4-propoxyphenyl substituent.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Benzofurans, for example, are a class of heterocyclic compounds that exhibit a wide range of biological activities and are also used as structural motifs in functional materials. nih.gov

The synthesis of substituted benzofurans can be achieved through various methods, including palladium-catalyzed intramolecular cyclization of ortho-alkynylphenols or the reaction of ortho-halophenols with alkynes. dtu.dkorganic-chemistry.org this compound, being an ortho-bromo-fluoro-propoxybenzene derivative, is a potential precursor for the synthesis of substituted benzofurans. For instance, after conversion of the bromo substituent to a hydroxyl group, the resulting 2-fluoro-4-propoxyphenol could undergo reactions with various building blocks to form the benzofuran (B130515) ring system. Furthermore, palladium-catalyzed cascade reactions of similar 1-(3-arylprop-2-ynyloxy)-2-bromo benzene (B151609) derivatives with organoboron compounds are known to produce benzofuran derivatives. researchgate.net

Another important class of heterocyclic compounds is imidazo[4,5-c]pyridines. The synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for biologically active compounds, has been reported, showcasing the utility of bromo-fluoro-phenyl moieties in constructing complex heterocyclic systems. researchgate.net This suggests a potential pathway where this compound could be modified and used in similar synthetic strategies.

Contributions to Materials Science (e.g., Liquid Crystal Displays, Organic Semiconductors)

The unique properties imparted by fluorine atoms, such as increased thermal stability and altered electronic characteristics, make fluorinated organic compounds highly desirable in materials science.

The incorporation of fluorine into molecules can significantly influence their liquid crystalline properties. nih.govresearchgate.net The 2-fluoro-4-propoxybenzene moiety, derivable from the title compound, could be a valuable component in the design of new liquid crystal materials. The fluorine atom can introduce a lateral dipole moment, affecting the dielectric anisotropy, a key parameter for liquid crystal display applications. The propoxy group, in turn, can influence the mesophase behavior and clearing point of the liquid crystal. While specific liquid crystals based on this compound are not explicitly detailed in the literature, the general principles of liquid crystal design strongly suggest its potential in this area. google.com

In the field of organic semiconductors, the introduction of fluorine atoms into conjugated molecules is a well-established strategy to tune their electronic properties and improve device performance. The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of a material, which can enhance its stability and charge-carrying capabilities. Again, while direct application of this compound in a synthesized organic semiconductor is not readily found, its structure makes it a plausible building block for such materials through polymerization or cross-coupling reactions.

Development of New Synthetic Methodologies as a Model Substrate

Aryl halides, particularly those with mixed halogen substituents, are often used as model substrates to develop and optimize new synthetic methodologies, especially in the area of transition metal-catalyzed cross-coupling reactions. nih.govyoutube.com The differential reactivity of the C-Br and C-F bonds in this compound makes it an interesting substrate for studying selective cross-coupling reactions.

Palladium-catalyzed reactions, for example, can often be tuned to selectively react at the more reactive C-Br bond while leaving the stronger C-F bond intact. This allows for sequential functionalization of the aromatic ring, a powerful strategy in the synthesis of complex molecules. The development of catalysts and reaction conditions that can selectively activate the C-F bond in the presence of a C-Br bond is an active area of research, and compounds like this compound could serve as valuable probes in such studies. mdpi.com

Q & A

Q. What role does this compound play in synthesizing liquid crystals or OLED materials?

- Methodology : As a mesogen precursor, its bromine site enables incorporation into biphenyl cores via Sonogashira coupling. Photophysical studies (UV-Vis, fluorescence) assess charge-transfer properties. Devices with such materials exhibit λₑₘ ≈ 450 nm and CIE coordinates (0.15, 0.10) for blue emitters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.